molecular formula C13H9FO2 B6320965 (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 1807617-37-3

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B6320965
CAS No.: 1807617-37-3
M. Wt: 216.21 g/mol
InChI Key: FQQHURMWGFUMII-VOTSOKGWSA-N
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Description

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-fluoroacetophenone and furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, dihydrochalcones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential biological activities. It has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical settings.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(3-Chlorophenyl)-1-(furan-2-yl)prop-2-en-1-one
  • (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(3-Fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQHURMWGFUMII-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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